Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 886951-39-9
VCID: VC4872369
InChI: InChI=1S/C22H21ClN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)16-8-6-13(2)7-9-16)31-32(28,29)19-11-14(3)17(23)10-15(19)4/h6-12H,5H2,1-4H3
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)C
Molecular Formula: C22H21ClN2O6S
Molecular Weight: 476.93

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 886951-39-9

Cat. No.: VC4872369

Molecular Formula: C22H21ClN2O6S

Molecular Weight: 476.93

* For research use only. Not for human or veterinary use.

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate - 886951-39-9

Specification

CAS No. 886951-39-9
Molecular Formula C22H21ClN2O6S
Molecular Weight 476.93
IUPAC Name ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C22H21ClN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)16-8-6-13(2)7-9-16)31-32(28,29)19-11-14(3)17(23)10-15(19)4/h6-12H,5H2,1-4H3
Standard InChI Key LOJRYNKKZOMGAK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s molecular formula is C<sub>22</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>6</sub>S, with a molecular weight of 476.93 g/mol. Its IUPAC name, ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate, reflects three key substituents:

  • A 4-chloro-2,5-dimethylphenylsulfonyloxy group at position 4 of the dihydropyridazine ring.

  • A p-tolyl (4-methylphenyl) group at position 1.

  • An ethyl carboxylate at position 3 .

The sulfonate ester and carboxylate moieties enhance solubility and reactivity, while the chloro and methyl groups on the aromatic ring influence steric and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.886951-39-9
Molecular FormulaC<sub>22</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>6</sub>S
Molecular Weight476.93 g/mol
IUPAC NameEthyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
SMILESCCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)C

Synthetic Pathways and Reaction Mechanisms

Hypothesized Synthesis of the Target Compound

A plausible synthesis involves three stages:

  • Formation of the Dihydropyridazine Core: Condensation of a substituted hydrazine with a β-keto ester derivative, followed by cyclization.

  • Sulfonylation: Introduction of the 4-chloro-2,5-dimethylphenylsulfonyl group via nucleophilic substitution or Mitsunobu reaction.

  • Esterification: Attachment of the ethyl carboxylate group using ethyl chloroformate or similar reagents .

Key Reaction Steps:

  • Cyclization:
    Hydrazine+β-keto esterDihydropyridazinone\text{Hydrazine} + \beta\text{-keto ester} \rightarrow \text{Dihydropyridazinone}

  • Sulfonate Ester Formation:
    Dihydropyridazinone+Sulfonyl chlorideSulfonylated intermediate\text{Dihydropyridazinone} + \text{Sulfonyl chloride} \rightarrow \text{Sulfonylated intermediate}

  • Ethyl Esterification:
    Intermediate+Ethyl chloroformateFinal product\text{Intermediate} + \text{Ethyl chloroformate} \rightarrow \text{Final product}

Physicochemical Properties and Spectral Data

Spectral Characterization

Although experimental data for the target compound are scarce, related dihydropyridazines exhibit characteristic NMR and MS patterns:

  • <sup>1</sup>H-NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.6 ppm), and ethyl carboxylate (δ 1.2–4.3 ppm) .

  • <sup>13</sup>C-NMR: Carbonyl carbons (δ 165–180 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–30 ppm) .

  • MS (ESI): Molecular ion peaks [M+H]<sup>+</sup> at m/z 477 .

Comparative Analysis with Structural Analogs

Ethyl 4-(((2-Methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

This analog (CAS No. 899959-78-5) differs in the substitution pattern on the sulfonated aromatic ring (methoxy vs. chloro) and the position of the methyl group on the tolyl substituent . These changes alter electronic effects and steric bulk, potentially influencing solubility and target affinity.

Table 2: Structural Comparison of Analogs

PropertyTarget CompoundAnalog (CAS 899959-78-5)
Molecular FormulaC<sub>22</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>6</sub>SC<sub>23</sub>H<sub>24</sub>N<sub>2</sub>O<sub>7</sub>S
Molecular Weight476.93 g/mol472.5 g/mol
Key Substituents4-Chloro-2,5-dimethylphenyl2-Methoxy-4,5-dimethylphenyl
Aromatic Methyl Positionp-Tolylo-Tolyl

Future Directions and Research Gaps

Despite its promising scaffold, experimental data on the target compound remain sparse. Key research priorities include:

  • Synthetic Optimization: Developing one-pot methodologies inspired by rhodium-catalyzed ring expansions .

  • Biological Screening: Evaluating anti-inflammatory, anticancer, and antimicrobial activity in vitro.

  • Computational Studies: Molecular docking to predict target proteins and ADMET profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator